molecular formula C10H12BrNO4 B5325226 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Cat. No.: B5325226
M. Wt: 290.11 g/mol
InChI Key: CNXFLMGAQAJRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a methoxyphenoxy group

Properties

IUPAC Name

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-15-8-2-6(4-13)7(11)3-9(8)16-5-10(12)14/h2-3,13H,4-5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFLMGAQAJRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide typically involves multiple steps. One common route starts with the bromination of 4-(hydroxymethyl)-2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the protection of the hydroxyl group and subsequent reaction with chloroacetic acid to form the acetamide derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 2-[5-carboxy-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide.

    Reduction: 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide.

    Substitution: 2-[5-methoxy-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide.

Scientific Research Applications

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]benzoic acid
  • 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol
  • 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]propanoic acid

Uniqueness

Compared to similar compounds, 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is unique due to its specific acetamide functional group, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.